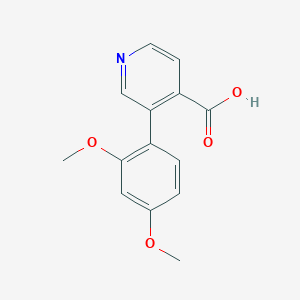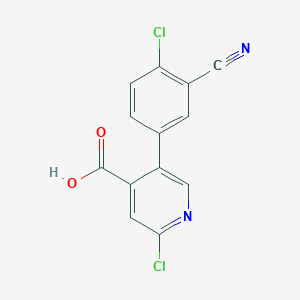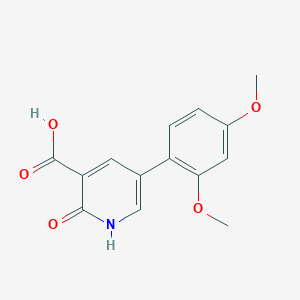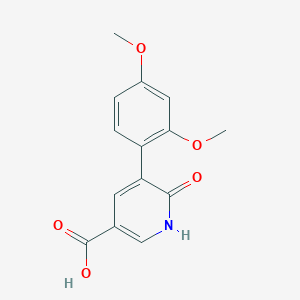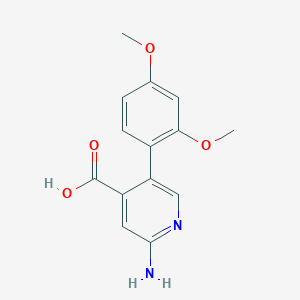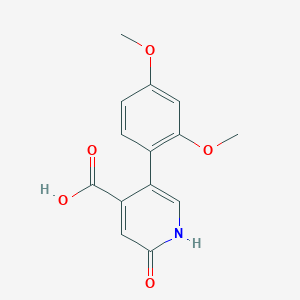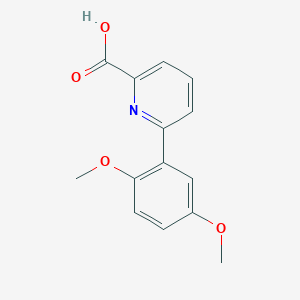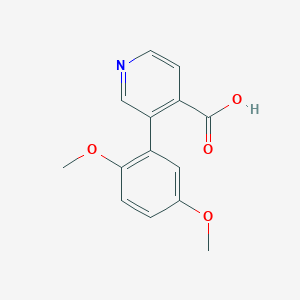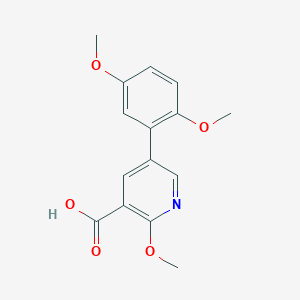
4-(2,5-Dimethoxyphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-Dimethoxyphenyl)picolinic acid (DMPA) is a phenylpyridine derivative that is commonly used in scientific research and laboratory experiments. It is a crystalline solid with a molecular weight of 216.24 g/mol and a melting point of 170-171°C. It has a wide range of applications in organic synthesis and has been used in the synthesis of various compounds, including drugs, pesticides, and natural products.
科学研究应用
4-(2,5-Dimethoxyphenyl)picolinic acid, 95% has been widely used in scientific research as a reagent in organic synthesis. It has been used in the synthesis of various compounds, including drugs, pesticides, and natural products. It is also used as a catalyst in the preparation of polymers and in the synthesis of polymers with enhanced properties. Additionally, it is used in the synthesis of polymeric materials for optical applications, as well as in the synthesis of polymeric materials for biomedical applications.
作用机制
4-(2,5-Dimethoxyphenyl)picolinic acid, 95% acts as a nucleophile in organic synthesis, meaning it is capable of forming covalent bonds with other molecules. It is commonly used as a catalyst in the preparation of polymers and in the synthesis of polymers with enhanced properties. It is also used in the synthesis of polymeric materials for optical applications and in the synthesis of polymeric materials for biomedical applications.
Biochemical and Physiological Effects
4-(2,5-Dimethoxyphenyl)picolinic acid, 95% has no known biochemical or physiological effects. It is generally considered to be non-toxic and non-irritating, and is not known to have any adverse effects on humans or animals.
实验室实验的优点和局限性
One of the main advantages of using 4-(2,5-Dimethoxyphenyl)picolinic acid, 95% in lab experiments is that it is relatively non-toxic and non-irritating. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that 4-(2,5-Dimethoxyphenyl)picolinic acid, 95% is a relatively weak nucleophile and may not be suitable for some applications.
未来方向
As 4-(2,5-Dimethoxyphenyl)picolinic acid, 95% is a relatively weak nucleophile, future research should focus on developing new methods and reagents that are more efficient for organic synthesis. Additionally, research should be conducted to explore the potential applications of 4-(2,5-Dimethoxyphenyl)picolinic acid, 95% in the synthesis of polymeric materials for optical applications and in the synthesis of polymeric materials for biomedical applications. Furthermore, research should be conducted to explore the potential of using 4-(2,5-Dimethoxyphenyl)picolinic acid, 95% as a catalyst in the synthesis of polymeric materials with enhanced properties. Finally, research should be conducted to explore the potential of using 4-(2,5-Dimethoxyphenyl)picolinic acid, 95% in the synthesis of drugs, pesticides, and natural products.
合成方法
4-(2,5-Dimethoxyphenyl)picolinic acid, 95% can be synthesized from 2,5-dimethoxyphenol and picolinic acid. The reaction is carried out in a two-step process, with the first step involving the formation of the picolinic acid-2,5-dimethoxyphenol adduct, followed by the second step of deprotonation of the adduct to form the desired product.
属性
IUPAC Name |
4-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-10-3-4-13(19-2)11(8-10)9-5-6-15-12(7-9)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWZVJGXZBLINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

